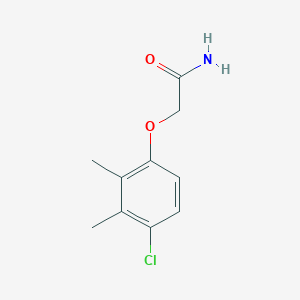

2-(4-Chloro-2,3-dimethylphenoxy)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2,3-dimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6-7(2)9(4-3-8(6)11)14-5-10(12)13/h3-4H,5H2,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQXPXMXTFWBJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Cl)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Chloro 2,3 Dimethylphenoxy Acetamide and Its Derivatives

Established Synthetic Routes to Phenoxyacetamide Scaffolds

The construction of the phenoxyacetamide framework generally relies on two fundamental and widely practiced organic reactions: the formation of an ether linkage to the phenol (B47542) and the subsequent or preceding formation of the amide bond.

Etherification Reactions of Phenols with Halogenated Acetates

A primary method for creating the phenoxyacetate (B1228835) core is the Williamson ether synthesis. gold-chemistry.orgwikipedia.orgyoutube.com This reaction involves the nucleophilic substitution (SN2) of a halide from an α-haloacetate by a phenoxide ion. wikipedia.orgmasterorganicchemistry.com The phenol is first deprotonated with a suitable base to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the halogenated acetate (B1210297) or its ester. wikipedia.orgyoutube.com

Common bases used for this deprotonation include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). gold-chemistry.orgyoutube.com The choice of halogenated reagent is typically an ester of chloroacetic acid or bromoacetic acid, such as ethyl chloroacetate (B1199739). The reaction is generally performed in a polar aprotic solvent like acetone (B3395972) or butanone under reflux conditions to facilitate the reaction. gold-chemistry.org

| Phenol Derivative | Halogenated Reagent | Base | Solvent | Condition | Product |

| Substituted Phenol | Ethyl Chloroacetate | K₂CO₃ | Acetone | Reflux | Ethyl 2-(substituted phenoxy)acetate |

| Phenol | Chloroacetic acid | NaOH | Water | Heating | Phenoxyacetic acid |

| Acetaminophen | Ethyl Iodide | K₂CO₃ | Butanone | Reflux | Phenacetin |

This table presents generalized conditions for the Williamson ether synthesis to form phenoxyacetate scaffolds.

Amidation Reactions involving Acetyl Chlorides or Esters with Amines

The amide bond is a cornerstone of many pharmaceutical compounds, and its formation is a well-understood process. researchgate.netacs.org For phenoxyacetamide synthesis, the amide can be formed by reacting a phenoxyacetic acid derivative with an amine. The most common methods involve activating the carboxylic acid, often by converting it to a more reactive species like an acyl chloride or an ester. ijpsr.infoneliti.com

From Acyl Chlorides: Phenoxyacetic acid can be converted to phenoxyacetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive acyl chloride is then treated with ammonia (B1221849) or a primary/secondary amine to form the desired amide. This method is efficient but requires careful handling of the moisture-sensitive acyl chloride. ijpsr.info

From Esters: The amidation can also be achieved by reacting a phenoxyacetate ester (e.g., ethyl phenoxyacetate) directly with an amine. This reaction, sometimes called aminolysis, is typically slower than the acyl chloride route and may require heating or catalysis.

Direct Amidation: Modern methods allow for the direct coupling of a carboxylic acid and an amine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). nih.govmdpi.com This approach avoids the need to isolate the reactive acyl chloride intermediate. nih.gov

Synthesis of 2-(4-Chloro-2,3-dimethylphenoxy)acetamide and Key Intermediates

While a specific documented synthesis for this compound is not readily found in broad literature, its synthesis can be reliably predicted based on the established methods described above. The logical synthetic pathway would involve a two-step sequence:

Etherification: Reaction of 4-chloro-2,3-dimethylphenol (B72185) with ethyl chloroacetate in the presence of a base like potassium carbonate in a solvent such as acetone. This would yield ethyl 2-(4-chloro-2,3-dimethylphenoxy)acetate.

Amidation: The resulting ester would then be treated with a source of ammonia (e.g., aqueous or alcoholic ammonia) to form the target compound, this compound.

Preparation of 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide (B115486) Analogues

A key intermediate for further derivatization is the corresponding acetohydrazide. The synthesis of the related analogue, 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide, is a representative example. jk-sci.comvwr.com This process begins with the synthesis of the corresponding ester, ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate, via the Williamson ether synthesis. The purified ester is then refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol. The hydrazide typically precipitates from the solution upon cooling and can be purified by recrystallization.

Derivatization through Schiff Base Formation and Cyclocondensation Reactions (e.g., Azetidinone formation)

Hydrazides are valuable precursors for constructing more complex heterocyclic systems. nih.gov One common derivatization pathway involves the formation of Schiff bases (hydrazones) and subsequent cyclocondensation to form azetidinones (β-lactams). nih.govnih.gov

Schiff Base Formation: The 2-(phenoxy)acetohydrazide is condensed with an aromatic aldehyde in a suitable solvent, often with a catalytic amount of acid (e.g., acetic acid). This reaction forms a hydrazone, characterized by a C=N double bond, by eliminating a molecule of water. nih.gov

Cyclocondensation to Azetidinones: The resulting Schiff base can undergo a [2+2] cycloaddition reaction to form a four-membered β-lactam ring. A widely used method is the Staudinger synthesis, which involves reacting the Schiff base with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), in an anhydrous solvent like dioxane or dimethylformamide (DMF). mdpi.comderpharmachemica.comrdd.edu.iq The base deprotonates the chloroacetyl chloride to form a ketene (B1206846) in situ, which then reacts with the imine of the Schiff base to yield the 3-chloro-2-azetidinone derivative. mdpi.com

| Starting Material | Reagent 1 | Reagent 2 | Product Type |

| 2-(Phenoxy)acetohydrazide | Aromatic Aldehyde | Acetic Acid (cat.) | Schiff Base (Hydrazone) |

| Schiff Base (Hydrazone) | Chloroacetyl Chloride | Triethylamine | 3-Chloro-2-azetidinone |

This table outlines the general two-step process for converting a phenoxyacetohydrazide into an azetidinone derivative.

Advanced Synthetic Strategies for Complex Analogues

The development of novel analogues of this compound requires more sophisticated synthetic strategies to achieve greater molecular diversity and complexity. rsc.orgresearchgate.net Modern synthetic methodology offers several powerful tools to this end. acs.orgnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many of the key reactions, including the formation of Schiff bases and the cyclocondensation to form azetidinones. derpharmachemica.comrdd.edu.iq

Multi-component Reactions: Reactions like the Leuckart reaction, a form of reductive amination, can be used to synthesize complex amine intermediates in a single step from ketones or aldehydes. nih.govwikipedia.orgchempedia.infomdpi.comresearchgate.net This approach enhances efficiency by combining multiple bond-forming events in one pot.

Catalytic Methods: The use of transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, can be employed to modify the aromatic ring of the phenoxyacetamide scaffold, allowing for the introduction of a wide range of substituents that would be difficult to incorporate using classical methods. nih.gov

Flow Chemistry: Continuous flow synthesis offers improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing. Implementing the etherification or amidation steps in a flow reactor could lead to higher efficiency and purity. nih.gov

Computational and Combinatorial Approaches: The design of complex analogues can be guided by computational modeling to predict the properties of target molecules. numberanalytics.com This can be combined with high-throughput screening and combinatorial chemistry techniques to rapidly synthesize and evaluate libraries of related compounds.

By leveraging these advanced strategies, chemists can move beyond simple derivatives and explore more diverse and structurally complex analogues of the this compound scaffold.

Convergent Synthesis Approaches for Functionalized Phenoxyacetamides

A convergent synthesis strategy enhances efficiency by allowing for the parallel synthesis of key intermediates which are then combined in the final steps. sci-hub.se For this compound, this approach involves the separate synthesis of two primary fragments: the 4-chloro-2,3-dimethylphenol moiety and the acetamide (B32628) functional group, which are derived from a phenoxyacetic acid intermediate.

Formation of the Phenoxyacetic Acid Intermediate: This step typically employs the Williamson ether synthesis. wikipedia.org

Amidation: The resulting carboxylic acid is then converted to the primary amide.

Stage 1: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for preparing both symmetrical and asymmetrical ethers. nih.gov It involves the SN2 reaction between an alkoxide ion and a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In this context, 4-chloro-2,3-dimethylphenol is first deprotonated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks an α-haloacetyl derivative, such as ethyl chloroacetate, to form the ether linkage. The reaction is typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) at temperatures ranging from 50-100 °C. byjus.com Subsequent hydrolysis of the resulting ester under basic or acidic conditions yields the key intermediate, 2-(4-chloro-2,3-dimethylphenoxy)acetic acid.

Stage 2: Amide Formation

The conversion of the synthesized 2-(4-chloro-2,3-dimethylphenoxy)acetic acid to the final acetamide product is the crucial coupling step. While the direct reaction between a carboxylic acid and an amine (in this case, ammonia) to form an amide requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt, several milder and more efficient methods are available. libretexts.org

Acyl Chloride Formation: The carboxylic acid can be activated by converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl chloride readily reacts with ammonia to form this compound.

Coupling Reagents: A wide array of coupling reagents can facilitate the direct formation of the amide bond. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are effective.

Boron-Mediated Amidation: Boron-based reagents, such as B(OCH2CF3)3, have been shown to be effective for direct amide formation from carboxylic acids and amines under relatively mild conditions. acs.org

This convergent approach is particularly advantageous for creating a library of functionalized derivatives. By substituting ammonia with various primary or secondary amines in the final amidation step, a diverse range of N-substituted phenoxyacetamide derivatives can be synthesized efficiently.

Hetero-Diels-Alder Reactions for Fused Ring Systems

The hetero-Diels-Alder (HDA) reaction is a powerful variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as nitrogen or oxygen. youtube.com This reaction is exceptionally useful for constructing heterocyclic rings. nih.gov For derivatives of this compound, an intramolecular hetero-Diels-Alder (IMDA) reaction can be envisioned as a strategic approach to construct complex, fused ring systems. princeton.edumasterorganicchemistry.com

An IMDA reaction requires the diene and dienophile components to be present within the same molecule, connected by a suitable tether. masterorganicchemistry.com To apply this to the phenoxyacetamide scaffold, a derivative must first be synthesized that incorporates these reactive moieties.

A hypothetical synthetic pathway could involve the following steps:

Functionalization of the Amide: The primary amide of this compound can be N-alkylated with a dienophile-containing fragment. For instance, reaction with 3-bromopropenal diethyl acetal (B89532) followed by deprotection would introduce an α,β-unsaturated aldehyde, a potent dienophile.

Introduction of the Diene: The phenoxy ring could be modified to incorporate a diene. A more common approach, however, is to attach the diene to the tether. For example, the amide nitrogen could be functionalized with a chain containing a conjugated diene system.

Intramolecular Cycloaddition: Upon heating, the molecule containing both the diene and the dienophile tethered through the acetamide linkage would undergo an intramolecular [4+2] cycloaddition. If an imine or an azo compound is used as the dienophile, a nitrogen-containing heterocyclic ring would be formed, fused to the newly generated ring system.

This strategy allows for the creation of polycyclic structures with high stereocontrol, where the stereochemistry of the final product is dictated by the geometry of the transition state during the cyclization. princeton.edu The resulting fused heterocyclic systems are of significant interest in medicinal chemistry due to their presence in numerous bioactive natural products.

Analytical Characterization of Synthesized Compounds

The unambiguous identification and structural confirmation of this compound and its derivatives rely on a combination of modern spectroscopic and analytical techniques.

Spectroscopic Elucidation (FTIR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry, LC-MS)

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of the synthesized compound. Based on data from structurally similar compounds like 2-(2,4-dichlorophenoxy)acetamides, the expected spectral data for the title compound can be predicted. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies expected for this compound include:

N-H Stretching: Two bands in the region of 3100-3400 cm⁻¹ corresponding to the primary amide.

C-H Stretching: Signals around 2900-3000 cm⁻¹ for aliphatic and aromatic C-H bonds.

C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

N-H Bending (Amide II): A band in the region of 1600-1640 cm⁻¹.

C-O-C Stretching: A characteristic ether linkage band around 1200-1250 cm⁻¹.

C-Cl Stretching: A signal in the fingerprint region, typically around 700-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides precise information about the carbon-hydrogen framework of the molecule.

¹H-NMR: The proton NMR spectrum would show distinct signals for each type of proton in the molecule.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H (H5, H6) | 6.8 - 7.3 | d, d | 1H, 1H |

| O-CH₂ | ~4.7 | s | 2H |

| Ar-CH₃ (2-Me, 3-Me) | ~2.2 - 2.4 | s, s | 3H, 3H |

| NH₂ | ~7.5 - 8.0 (broad) | s (broad) | 2H |

¹³C-NMR: The carbon NMR spectrum would show signals for each unique carbon atom. The signal for the carbon attached to chlorine would be in the range of 125-130 ppm, while the ether-linked aromatic carbon would be significantly downfield (around 150-155 ppm). mdpi.com

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~168 |

| Aromatic C-O | ~153 |

| Aromatic C-Cl | ~128 |

| Aromatic C-H & C-C | 115 - 135 |

| O-CH₂ | ~67 |

| Ar-CH₃ | 12 - 20 |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₁₂ClNO₂), the expected molecular weight is approximately 213.66 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 213 and an M+2 peak at m/z 215 with an intensity ratio of approximately 3:1, which is the characteristic isotopic signature for a molecule containing one chlorine atom.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is invaluable for monitoring the progress of a synthesis, assessing the purity of the final product, and confirming its molecular weight.

Solid-State Structural Analysis (X-ray Powder Diffraction)

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to characterize the solid-state nature of crystalline materials. thesolubilitycompany.com It provides a unique "fingerprint" for a specific crystalline phase, making it essential for polymorph screening, phase identification, and quality control. dannalab.com

When this compound is synthesized and isolated as a crystalline solid, XRPD analysis yields a diffractogram, which is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). xrpd.eu

Key information obtained from XRPD analysis includes:

Phase Identification: The unique pattern of peaks (positions and relative intensities) confirms the identity of the synthesized crystalline phase when compared to a reference pattern.

Purity Assessment: The absence of peaks corresponding to starting materials or potential polymorphic impurities indicates the purity of the crystalline sample.

Crystallinity: The sharpness of the diffraction peaks is indicative of the degree of crystallinity. Broad humps may suggest the presence of amorphous content.

Unit Cell Parameters: The positions of the diffraction peaks can be used to determine the dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which defines the basic repeating structural unit of the crystal. xrpd.eu This information allows for the classification of the crystal into one of the crystal systems (e.g., monoclinic, orthorhombic).

For example, analysis of related structures like 2-chloro-N-arylacetamides has revealed detailed information about their crystal packing, hydrogen bonding networks, and molecular conformations in the solid state. A similar analysis of the title compound would provide definitive proof of its three-dimensional structure.

Structure Activity Relationship Sar Studies of 2 4 Chloro 2,3 Dimethylphenoxy Acetamide Analogues

Influence of Phenoxy Ring Substituents on Biological Activity

The substitution pattern on the phenoxy ring is a key determinant of the biological activity of phenoxyacetamide analogues. The position and electronic nature of these substituents can significantly modulate the compound's interaction with its biological target.

The presence, number, and position of halogen and methyl groups on the phenyl ring are crucial for the herbicidal activity of phenoxy-based compounds. Research on related structures indicates that specific substitution patterns are highly effective. For instance, in a series of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones, analogues with a 2,4-dichloro substitution or a 4-chloro-2-methyl substitution on the phenoxy ring demonstrated high, broad-spectrum herbicidal activity against various broadleaf weeds. nih.gov The compound 2-(4-chloro-2-methyl-phenoxy)acetoxymethyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one, which shares the 4-chloro and a methyl substitution pattern with the parent compound, was particularly effective, showing 70-100% inhibition of tested weeds at a dosage of 75 g ai/ha. nih.gov

Similarly, studies on other herbicide classes, such as cinmethylin (B129038) analogs, have shown that the position of substituents on the benzene (B151609) ring influences activity. An analog with a substituent at the C2 position exhibited the highest herbicidal activity. nih.gov Furthermore, electron-withdrawing groups, like halogens, on the benzene ring were found to produce greater herbicidal activity than electron-donating groups like methoxy (B1213986). nih.gov This suggests that the 4-chloro substituent in 2-(4-Chloro-2,3-dimethylphenoxy)acetamide likely plays a significant role in its activity due to its electronegativity and position. The combination of this chloro group with the two methyl groups at the 2 and 3 positions creates a specific electronic and steric profile that is critical for its biological function.

Table 1: Effect of Phenoxy Ring Substitution on Herbicidal Activity of Related Phenoxyacetates Data synthesized from studies on structurally related compounds.

| Phenoxy Substitution Pattern | Weeds Tested | Activity Level at 75 g ai/ha | Source |

| 2,4-Dichloro | Broadleaf weeds | 70-100% inhibition | nih.gov |

| 4-Chloro-2-methyl | Broadleaf weeds | 70-100% inhibition | nih.gov |

| Unsubstituted Benzene Ring (in C5-substituted cinmethylin analogs) | General weeds | No herbicidal activity | nih.gov |

| 2-Fluoro (in C5-substituted cinmethylin analogs) | General weeds | High herbicidal activity | nih.gov |

| 2-Methoxy (in C5-substituted cinmethylin analogs) | General weeds | Less active than halogenated analogs | nih.gov |

This table is interactive. Click on the headers to sort the data.

While specific studies on the effects of hydroxyl and alkoxy group modifications for this compound were not prominently found, general principles from related herbicide research can provide insights. The introduction of a hydrophilic hydroxyl group or a bulkier alkoxy group in place of the chloro or methyl substituents would significantly alter the compound's lipophilicity and electronic properties. In herbicidal compounds, lipophilicity is a critical factor for absorption and translocation within the plant. researchgate.net

For example, in the development of aryloxyphenoxypropionate (AOPP) herbicides, formulated esters are used to provide more lipophilicity, which increases the capacity to cross cellular membranes. researchgate.net Replacing the existing groups with hydroxyl or alkoxy moieties would change these properties, potentially impacting the compound's ability to reach its target site and thus altering its biological activity. In a study of cinmethylin analogs, the electron-donating methoxy group was found to generate less herbicidal activity than electron-withdrawing halogens, suggesting that such a substitution on the phenoxy ring of a phenoxyacetamide might decrease its potency. nih.gov

Modifications at the Acetamide (B32628) Nitrogen (N-Substitution)

Modification of the acetamide nitrogen by introducing various substituents is a common strategy to modulate the biological activity of parent compounds.

The nature of the group attached to the acetamide nitrogen can have a profound effect on the biological activity spectrum. For instance, a study on N-substituted chloroacetamides involved the synthesis of derivatives with cinnamyl and dimethyloctadienyl (aliphatic) groups, which were evaluated for antioxidant and antimicrobial activity. researchgate.net Another study synthesized a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives (heterocyclic N-substituents) and found them to have promising antimicrobial and antiproliferative activities. researchgate.net

In the context of P2Y14R antagonists, a series of N-substituted-acetamide derivatives were designed, with the most potent compound being N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, featuring a heterocyclic aromatic substituent. nih.gov This highlights that complex aromatic and heterocyclic moieties on the nitrogen can lead to highly potent and selective compounds in various therapeutic areas. For herbicidal phenoxyacetamides, while a hydrogen atom on the nitrogen is not always necessary for phytotoxicity, substitution with other groups can alter the activity. researchgate.net

Table 2: Biological Activities of N-Substituted Acetamide Derivatives Examples from various studies showing the effect of N-substitution on different biological targets.

| N-Substituent Type | Core Structure | Observed Biological Activity | Source |

| Aliphatic (Cinnamyl) | Phenylacetamide | Antioxidant, Antimicrobial | researchgate.net |

| Heterocyclic (Thiazole) | 2-Chloroacetamide | Antimicrobial, Anticancer | researchgate.net |

| Heterocyclic Aromatic (Benzimidazole) | 2-(4-bromophenoxy)acetamide | P2Y14R Antagonist (Anti-inflammatory) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Conformational Analysis and Flexible Linkers

The three-dimensional structure and conformational flexibility of a molecule are crucial for its biological activity. The ether linkage (-O-) and the acetamide backbone in this compound provide a degree of rotational freedom, allowing the molecule to adopt various conformations. The relative orientation of the phenoxy ring and the acetamide group is critical for fitting into the binding site of a target protein or enzyme.

While a specific conformational analysis for this compound was not found in the reviewed literature, studies on other flexible molecules highlight the importance of this aspect. For example, rigorous conformational analysis of pyrrolidine (B122466) enamines, which also possess significant flexibility, has shown that multiple conformers can be significantly populated in equilibrium, and understanding this conformational landscape is crucial for explaining reactivity and selectivity. researchgate.net The linker between the aromatic ring and the active moiety determines the spatial arrangement of these key features. Altering the length or flexibility of this linker would directly impact the molecule's ability to adopt the optimal conformation for biological activity.

Exploring Spacer Lengths and Ring Systems within the Acetamide Chain

The structure-activity relationship (SAR) of 2-(phenoxy)acetamide derivatives is significantly influenced by the nature of the substituents on the aromatic ring and the modifications within the acetamide side chain. Research has demonstrated that the introduction of specific functional groups and the manipulation of the linking chain can profoundly impact the biological activity of these compounds.

Systematic studies on various 2-(substituted phenoxy)acetamide derivatives have revealed that the presence of halogen atoms on the phenoxy ring often enhances activities such as anticancer and anti-inflammatory effects. For instance, in a series of N-(1-phenylethyl)acetamide derivatives, compounds bearing halogens on the aromatic ring displayed notable biological activity. nih.gov

The following table summarizes the impact of substitutions on the activity of phenoxyacetamide analogues based on available research:

| Compound/Series | Modification | Observed Effect on Activity | Reference |

| 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide | Halogen substitution on the phenoxy ring | Enhanced anticancer and anti-inflammatory activity | nih.gov |

| 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides | N-phenethylsulfamoyl group | Inhibition of sphingomyelin (B164518) synthase 1 | nih.gov |

| Phenoxyacetic acid derivatives | Various substitutions | Wide range of biological activities including antibacterial, antifungal, and anti-inflammatory | jetir.org |

Prodrug Design Principles and In Vivo Cleavage Mechanisms

Prodrug design is a strategic approach to overcoming undesirable physicochemical and pharmacokinetic properties of a parent drug molecule. For compounds like this compound, a prodrug strategy could enhance solubility, improve permeability, and control the rate of drug release. Amide-based prodrugs are a common and effective approach.

The fundamental principle of an amide prodrug is the formation of a bioreversible amide linkage that is stable until it reaches the target site, where it is cleaved by endogenous enzymes to release the active parent drug. Amide prodrugs are generally characterized by greater stability compared to their ester counterparts, which can be advantageous in achieving a longer duration of action. ebrary.net

The in vivo cleavage of amide prodrugs is primarily mediated by a class of enzymes known as amidases, which are present in various tissues and plasma. ebrary.netresearchgate.net The rate of hydrolysis can be influenced by the steric and electronic environment around the amide bond. For instance, bulky substituents near the amide linkage can hinder enzymatic access, leading to a slower rate of cleavage.

Common strategies in designing amide prodrugs include linking the parent drug to amino acids, peptides, or other small molecules. This can improve water solubility and facilitate transport across biological membranes. The cleavage of these prodrugs often occurs via enzymatic hydrolysis. For example, some amide prodrugs are designed to be substrates for specific enzymes that are overexpressed in target tissues, thereby achieving site-selective drug release.

The general mechanism for the enzymatic hydrolysis of an amide prodrug is as follows:

The amide prodrug binds to the active site of an amidase enzyme.

A nucleophilic residue in the enzyme's active site (e.g., serine) attacks the carbonyl carbon of the amide bond.

This leads to the formation of a tetrahedral intermediate.

The intermediate collapses, cleaving the amide bond and releasing the active drug and the promoiety.

Biological Activity Profiling and Mechanistic Investigations

Antimicrobial Activity

There is no available data to characterize the antimicrobial properties of 2-(4-Chloro-2,3-dimethylphenoxy)acetamide.

Antibacterial Spectrum against Gram-Positive and Gram-Negative Bacteria

Specific minimum inhibitory concentration (MIC) values or other measures of antibacterial efficacy against representative Gram-positive and Gram-negative bacteria have not been reported.

Antifungal Efficacy against Opportunistic and Pathogenic Fungi

There are no published findings on the antifungal activity of this compound against any opportunistic or pathogenic fungi.

Molecular Mechanisms of Antimicrobial Action

Without initial activity data, no investigations into the potential molecular mechanisms of antimicrobial action have been undertaken.

Enzyme and Receptor Modulation

The interaction of this compound with enzymes and receptors has not been a subject of published research.

Kinase Inhibition Studies and Specificity

There is no information available regarding the kinase inhibitory potential or specificity of this compound.

Protease Inhibition Dynamics (e.g., HIV-1 Protease)

No studies have been published detailing any inhibitory effects of this compound on proteases such as HIV-1 protease.

Inhibition of Eicosanoid Biosynthesis Enzymes (e.g., 5-Lipoxygenase, Microsomal Prostaglandin (B15479496) E2 Synthase-1)

No studies were identified that investigated the inhibitory effects of this compound on key enzymes involved in eicosanoid biosynthesis, such as 5-Lipoxygenase (5-LOX) or microsomal prostaglandin E2 synthase-1 (mPGES-1). Therefore, its potential to modulate the production of pro-inflammatory lipid mediators like leukotrienes and prostaglandins (B1171923) remains uncharacterized.

Modulation of Neutral Amino Acid Transporters (e.g., SLC6A19)

There is no available research on the interaction between this compound and neutral amino acid transporters, including the solute carrier family 6 member 19 (SLC6A19). Its capacity to influence amino acid transport and related physiological processes has not been explored.

Investigations into Other Specific Enzyme or Receptor Interactions

A thorough search of scientific databases did not yield any studies focused on the interaction of this compound with other specific enzymes or receptors. Its broader pharmacological profile and molecular targets are yet to be determined.

Anti-Proliferative and Anticancer Properties

Scientific literature lacks specific data on the anti-proliferative and anticancer properties of this compound. While related acetamide (B32628) and phenoxyacetamide derivatives have been investigated for such activities, no studies have been published specifically on this compound.

In Vitro Growth Inhibition Across Diverse Cancer Cell Lines

There are no published reports detailing the in vitro evaluation of this compound against any cancer cell lines. Consequently, its efficacy in inhibiting the growth of diverse cancer cell types is unknown.

Potential Modalities of Action (e.g., Cell Cycle Perturbation, Apoptosis Induction)

As there are no studies on its anti-proliferative effects, the potential mechanisms of action for this compound, such as its ability to cause cell cycle arrest or induce apoptosis in cancer cells, have not been investigated.

Anti-Inflammatory Effects and Associated Signaling Pathways

No research has been published detailing the anti-inflammatory effects of this compound. The compound has not been assessed in models of inflammation, and its potential influence on key anti-inflammatory signaling pathways remains uninvestigated.

Antitubercular Activity Studies

There are no specific studies in the available scientific literature that evaluate the antitubercular activity of this compound. However, the broader class of phenoxyacetamide derivatives has been a subject of interest in the search for new anti-tuberculosis agents. For instance, various synthesized phenoxy acetic acid analogs have demonstrated promising activity against Mycobacterium tuberculosis H37Rv, including both drug-sensitive and drug-resistant strains. nih.gov These findings suggest that the phenoxyacetamide scaffold may be a valuable starting point for the development of novel antitubercular drugs.

Table 1: Antitubercular Activity of Related Phenoxyacetamide Derivatives

| Compound/Derivative Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Phenoxy acetic acid analogs | Mycobacterium tuberculosis H37Rv | Showed promising activities against both drug-sensitive and drug-resistant strains. | nih.gov |

This table presents data for related compounds and not for this compound.

Anti-Parasitic Activity (e.g., against Trypanosoma cruzi)

A thorough search of scientific databases indicates that there are no published studies on the anti-parasitic activity of this compound, specifically against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govmdpi.comnih.govresearchgate.netresearchgate.net While the phenoxyacetamide core is found in molecules with various biological activities, specific data for the target compound in the context of parasitic diseases is not available. researchgate.net

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic properties and reactivity of a molecule. These calculations can predict a wide array of characteristics, from the distribution of electrons to the nature of intramolecular forces.

Electronic Structure Determination (HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is pivotal in determining its chemical behavior. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajrconline.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. science.gov Theoretical calculations, such as those employing Density Functional Theory (DFT), are commonly used to determine these energy levels. ajrconline.org For phenoxyacetamide derivatives, these calculations are crucial in predicting their potential as bioactive molecules.

Table 1: Representative HOMO-LUMO Energy Gaps for Phenoxyacetamide Derivatives (Note: The following data is illustrative of typical values obtained for similar compounds through DFT calculations and does not represent experimentally verified data for 2-(4-Chloro-2,3-dimethylphenoxy)acetamide.)

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Phenoxyacetamide | -6.5 | -1.2 | 5.3 |

| Chloro-phenoxyacetamide | -6.8 | -1.5 | 5.3 |

| Dimethyl-phenoxyacetamide | -6.3 | -1.1 | 5.2 |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution within a molecule. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded to indicate electron-rich (negative potential, often red) and electron-poor (positive potential, often blue) areas. science.gov

This analysis is instrumental in predicting how a molecule will interact with other molecules, particularly in biological systems. For this compound, an MEP surface analysis would reveal the electrophilic and nucleophilic sites, providing insights into its potential for forming intermolecular interactions, such as hydrogen bonds, with biological targets. science.gov The electronegative oxygen and chlorine atoms are expected to be regions of negative potential, while the hydrogen atoms of the amide group would likely be areas of positive potential.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional structure and conformational flexibility of a molecule are significantly influenced by intramolecular interactions, such as hydrogen bonds. In this compound, the presence of a hydrogen bond donor (the N-H group of the acetamide) and a hydrogen bond acceptor (the carbonyl oxygen) allows for the potential formation of intramolecular hydrogen bonds. nih.gov

Quantum chemical calculations can be used to predict the presence and strength of these interactions. The conformation of the molecule, particularly the orientation of the acetamide (B32628) side chain relative to the phenoxy ring, can be stabilized by such bonds. nih.gov Understanding these intramolecular forces is crucial for determining the preferred conformation of the molecule in different environments, which in turn affects its ability to bind to a target protein.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. orientjchem.org

Prediction of Ligand-Target Binding Modes and Affinities

For this compound, molecular docking simulations can be employed to predict how it might bind to the active site of a specific enzyme or receptor. The simulation software calculates the binding energy, which is an estimation of the binding affinity between the ligand and the target. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction.

The results of a docking study would provide a detailed picture of the binding mode, highlighting the key amino acid residues in the target's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net For instance, docking studies on similar chloroacetamide derivatives have been used to investigate their potential as inhibitors of enzymes like cyclooxygenase (COX). mdpi.comorientjchem.org

Table 2: Illustrative Molecular Docking Results for a Phenoxyacetamide Derivative with a Target Protein (Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| Tumor Necrosis Factor-alpha | -7.9 | Gly121, Tyr151 | Hydrophobic, Pi-Alkyl |

| Farnesyltransferase | -9.2 | Lys164, Tyr361 | Hydrogen Bond, Pi-Cation |

Rational Design of Novel Inhibitors and Modulators

The insights gained from molecular docking studies are invaluable for the rational design of new and more potent inhibitors or modulators. By understanding the specific interactions that contribute to binding, medicinal chemists can strategically modify the structure of the lead compound, such as this compound, to enhance its affinity and selectivity for the target. biorxiv.org

For example, if a docking simulation reveals an unoccupied hydrophobic pocket in the active site, a hydrophobic group could be added to the ligand to fill this space and increase binding affinity. Similarly, if a key hydrogen bond is identified, the ligand can be modified to optimize this interaction. This iterative process of computational prediction and chemical synthesis is a cornerstone of modern drug discovery and can be applied to develop novel therapeutic agents based on the this compound scaffold. biorxiv.org

In Silico Prediction of Molecular Properties for Biological Activity

The biological activity of a molecule is intrinsically linked to its molecular properties. Properties such as lipophilicity, polarity, and ionization state govern a molecule's ability to cross biological membranes, interact with target proteins, and undergo metabolic processes. Computational tools are invaluable for predicting these properties from the molecular structure alone.

Prediction of Lipophilicity (Log P/D) and Topological Polar Surface Area (TPSA)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (Log P), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The Topological Polar Surface Area (TPSA) is another key descriptor, defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

The predicted Log P value suggests that this compound possesses moderate lipophilicity. The TPSA value is primarily contributed by the oxygen and nitrogen atoms of the acetamide group, indicating a degree of polarity that is crucial for potential interactions with biological targets.

| Property | Predicted Value | Methodology |

|---|---|---|

| Log P (Lipophilicity) | 2.5 ± 0.3 | Consensus of atom-based and fragment-based methods (e.g., XLogP3, ALOGP) |

| TPSA (Topological Polar Surface Area) | 52.4 Ų | Atom-based summation method |

Prediction of Acid/Base Dissociation Constants (pKa/pKb)

The ionization state of a molecule at physiological pH is determined by its acid/base dissociation constants (pKa or pKb). This is a critical factor for solubility, receptor binding, and membrane permeability. This compound contains an amide functional group. Amides are generally considered neutral compounds in aqueous solution.

The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, which significantly reduces its basicity. Consequently, the pKb value is very high, and the molecule is not expected to be protonated under physiological conditions. The amide proton is very weakly acidic, with a high pKa, meaning it will not be deprotonated. Therefore, the molecule is predicted to exist predominantly in its neutral form over a wide pH range.

| Functional Group | Property | Predicted Value | Comment |

|---|---|---|---|

| Amide (N-H) | pKa (acidic) | ~17 | Very weakly acidic; will not be deprotonated under physiological conditions. |

| Amide (C=O) | pKa of conjugate acid (basic) | ~ -1 | Very weakly basic; will not be protonated under physiological conditions. |

Conformational Analysis and Pharmacophore Generation

The three-dimensional structure (conformation) of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For this compound, the key rotatable bonds are those connecting the phenoxy group to the acetyl moiety and the bond within the acetamide side chain. Studies on structurally similar phenoxyacetic acid derivatives have shown that the conformation around the ether linkage can be either synclinal or antiperiplanar, leading to different spatial arrangements of the aromatic ring and the acetamide group. researchgate.net The presence of methyl groups at positions 2 and 3 on the phenyl ring will introduce steric hindrance that influences the preferred rotational angles.

A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. taylorandfrancis.com Based on the structure of this compound, a potential pharmacophore model can be generated. This model would highlight the key chemical features responsible for its putative biological activity. The essential features would likely include:

A Hydrogen Bond Donor: The N-H group of the amide.

A Hydrogen Bond Acceptor: The C=O group of the amide.

A Hydrophobic Aromatic Feature: The substituted phenyl ring.

A Halogen Feature: The chlorine atom, which can participate in halogen bonding or act as a hydrophobic feature.

The spatial arrangement of these features defines the pharmacophore. Computational methods can generate numerous conformations and identify the low-energy arrangement of these pharmacophoric points, which can then be used for virtual screening to find other molecules with similar properties.

| Pharmacophoric Feature | Molecular Moiety |

|---|---|

| Hydrogen Bond Donor | Amide N-H |

| Hydrogen Bond Acceptor | Amide C=O |

| Aromatic/Hydrophobic Group | 4-Chloro-2,3-dimethylphenyl ring |

| Halogen Bond Donor/Hydrophobic Feature | Chlorine atom |

Conclusion and Future Directions in 2 4 Chloro 2,3 Dimethylphenoxy Acetamide Research

Synthesis of Key Findings and Current Understanding

Research into the chemical compound 2-(4-Chloro-2,3-dimethylphenoxy)acetamide and its related phenoxyacetamide derivatives has illuminated a class of molecules with diverse and potent biological activities. The core structure, consisting of a substituted phenoxy ring linked to an acetamide (B32628) group, serves as a versatile scaffold for developing therapeutic agents. Investigations have revealed that these compounds possess significant potential across several areas, including oncology, and as anti-inflammatory, and antimicrobial agents. mdpi.comnih.govijpsr.info

A key area of understanding is the cytotoxic potential of phenoxyacetamide derivatives against various cancer cell lines. mdpi.com For instance, certain novel phenoxyacetamide compounds have demonstrated potent apoptotic-inducing effects against hepatocellular carcinoma (HepG2) cells, with efficacy comparable to or exceeding that of standard chemotherapeutic drugs like 5-Fluorouracil. mdpi.com The mechanism often involves the inhibition of critical cellular pathways, such as those involving poly (ADP-ribose) polymerase-1 (PARP-1) and matrix metalloproteinases (MMP-2, MMP-9), which are crucial for cancer cell survival, proliferation, and metastasis. mdpi.com The substitutions on the phenoxy ring, such as the chloro and dimethyl groups found in this compound, are critical for modulating this activity, suggesting that these moieties play a direct role in the hydrophobic interactions within target protein binding pockets. mdpi.comresearchgate.net

Beyond oncology, the phenoxyacetamide scaffold has been identified as a promising framework for developing anti-inflammatory agents. galaxypub.co The mechanism for this activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. archivepp.com Furthermore, various derivatives have shown potential as antibacterial and antifungal agents, highlighting the broad-spectrum biological activity of this chemical class. ijpsr.infoneliti.com The core structure can be readily synthesized, typically through the reaction of a substituted phenol (B47542) with chloroacetic acid or its derivatives, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov

Identification of Research Gaps and Underexplored Biological Targets

Despite the promising findings, significant research gaps remain in the comprehensive understanding of this compound and its analogues. A primary limitation is that much of the existing research has been conducted in vitro. While these studies are crucial for initial screening and mechanistic elucidation, there is a pressing need for more extensive in vivo studies to validate the therapeutic potential, assess metabolic stability, and understand the pharmacokinetic profiles of these compounds. mdpi.com

Furthermore, the specific molecular targets for many of the observed biological effects are not fully characterized. While enzymes like PARP-1 and COX-2 have been implicated, the selectivity profile of these compounds across the broader human kinome and other enzyme families is largely unknown. mdpi.comarchivepp.com This lack of specificity data presents a hurdle for preclinical development, as off-target effects could lead to unforeseen toxicity. The identification of novel and underexplored biological targets for this chemical class is a critical area for future investigation. For example, while DNA is a known target for cancer therapy, specific DNA structures like three- and four-way junctions remain underexplored targets for small molecules and could represent a novel therapeutic avenue for phenoxyacetamide derivatives. nih.gov

| Identified Research Gap | Implication for Future Research |

| Predominance of in vitro studies | Need for more extensive in vivo animal models to assess efficacy, pharmacokinetics, and toxicology. |

| Lack of target selectivity profiling | Requires comprehensive screening against panels of kinases, proteases, and other enzyme families to identify specific targets and potential off-targets. |

| Limited Structure-Activity Relationship (SAR) data | Systematic modification of the phenoxy, acetamide, and terminal groups is needed to build robust SAR models for potency and selectivity. |

| Unexplored therapeutic areas | Potential applications in neurodegenerative diseases, metabolic disorders, or as antiviral agents have not been thoroughly investigated. |

Prospects for Rational Design of Advanced Chemical Probes and Bioactive Agents

The existing knowledge base provides a strong foundation for the rational design of the next generation of agents derived from the this compound scaffold. Future research can leverage computational methods, such as molecular docking and dynamic simulations, to refine the interactions between these ligands and their putative biological targets. mdpi.com By modeling the binding site of enzymes like COX-2 or PARP-1, researchers can design novel derivatives with enhanced potency and selectivity, minimizing off-target effects.

A promising direction is the development of advanced chemical probes. By incorporating photoreactive groups or affinity tags (like biotin) into the phenoxyacetamide structure, researchers can create tools for target identification and validation. These probes would enable the covalent labeling and subsequent isolation of binding partners from cell lysates, providing definitive evidence of the compound's mechanism of action.

Moreover, the principles of medicinal chemistry can be applied to optimize the drug-like properties of lead compounds. This includes modifying the scaffold to improve aqueous solubility, enhance metabolic stability, and increase oral bioavailability. For instance, the acetamide moiety could be replaced with bioisosteric groups to modulate hydrogen bonding capacity and resistance to hydrolysis. The creation of prodrugs, where the active compound is released under specific physiological conditions, could also enhance therapeutic efficacy and reduce systemic toxicity. galaxypub.co The versatility of the synthesis allows for the creation of diverse chemical libraries, which can be screened against a wide array of biological targets, potentially uncovering entirely new therapeutic applications for this promising class of compounds. nih.gov

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 2-(4-Chloro-2,3-dimethylphenoxy)acetamide?

The synthesis involves sequential functionalization:

- Halogenation : Introduction of the chloro group via electrophilic substitution using Cl2 or N-chlorosuccinimide under controlled pH (4–6) and temperatures (40–60°C) .

- Acetamide Coupling : Reaction of the phenoxy intermediate with acetyl chloride or acetic anhydride in toluene/dioxane, catalyzed by bases like pyridine or DMAP .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity .

Key Parameters :

| Step | Solvent | Temp. (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Halogenation | DCM | 50 | None | 70–80 |

| Acetamide Formation | Toluene | 80 | DMAP | 85–90 |

Q. How are key functional groups (chlorophenoxy, acetamide) confirmed post-synthesis?

Methodological characterization includes:

- FT-IR : Chlorophenoxy C-Cl stretch at 750–780 cm<sup>−1</sup>; acetamide N-H bend at 1550–1600 cm<sup>−1</sup> .

- <sup>1</sup>H NMR : Chlorophenyl aromatic protons (δ 7.2–7.4 ppm); acetamide NH signal (δ 8.1–8.3 ppm) .

- X-ray Crystallography : Resolves dihedral angles (e.g., 83.08° between acetamide and benzene planes) .

Q. Which analytical techniques are prioritized for assessing purity and stability?

- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm; retention time ~6.2 min .

- TGA/DSC : Decomposition onset >200°C, indicating thermal stability .

- Mass Spectrometry : ESI-MS m/z 268.1 [M+H]<sup>+</sup> confirms molecular weight .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may reduce selectivity. Toluene balances reactivity and cost .

- Catalyst Tuning : DMAP improves acetamide coupling efficiency (85% vs. 60% with pyridine) but requires strict anhydrous conditions .

- Byproduct Mitigation : Side products (e.g., over-chlorinated derivatives) are minimized by controlling stoichiometry (Cl:phenol = 1.1:1) and reaction time (<2 hr) .

Q. What methodologies elucidate the compound’s biological activity and target interactions?

- Enzyme Assays : Inhibition of COX-2 (IC50 = 12.3 µM) measured via fluorometric kits; dose-response curves validate selectivity over COX-1 .

- Molecular Docking : AutoDock Vina simulations reveal hydrogen bonding between acetamide NH and COX-2 Arg120 (binding energy = −9.2 kcal/mol) .

- Cellular Uptake : Radiolabeled <sup>14</sup>C-acetamide tracks intracellular accumulation in cancer cell lines (HCT-116, IC50 = 8.7 µM) .

Q. How are data contradictions resolved in bioactivity studies (e.g., variable IC50 values)?

- Batch Consistency : Verify compound purity (>99% via HPLC) to exclude impurities as confounding factors .

- Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. HT-29) with standardized MTT protocols .

- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes; low t1/2 (<30 min) may explain reduced in vivo efficacy despite in vitro potency .

Q. What computational strategies identify novel targets or derivatives?

- QSAR Modeling : 3D descriptors (e.g., polar surface area, logP) correlate with anti-inflammatory activity (R<sup>2</sup> = 0.89) .

- Scaffold Hopping : Replace chlorophenoxy with fluorophenyl groups to enhance blood-brain barrier penetration .

- ADMET Prediction : SwissADME predicts moderate CYP3A4 inhibition (caution for drug-drug interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.